molecular formula C31H29N5O7S B2480618 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide CAS No. 688059-64-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide

Cat. No.: B2480618
CAS No.: 688059-64-5
M. Wt: 615.66
InChI Key: QXVWQHXHABCDAH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone core, a pyrido[1,2-a]pyrimidine moiety, and a dioxolo ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenethylamine and various intermediates that undergo condensation, cyclization, and functional group modifications .

Industrial Production Methods

standard organic synthesis techniques, including batch processing and purification methods like recrystallization and chromatography, are employed .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming new derivatives.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and bioactivity.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide stands out due to its intricate structure, which combines multiple functional groups and heterocyclic rings.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O7S/c1-40-23-7-6-19(13-24(23)41-2)8-10-32-28(37)9-12-36-30(39)21-15-25-26(43-18-42-25)16-22(21)34-31(36)44-17-20-14-29(38)35-11-4-3-5-27(35)33-20/h3-7,11,13-16H,8-10,12,17-18H2,1-2H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVWQHXHABCDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=O)N6C=CC=CC6=N5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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